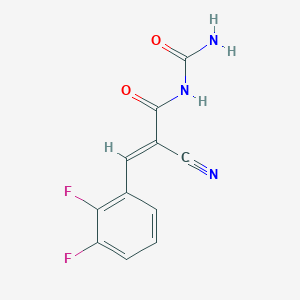
(E)-N-Carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-N-Carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide” is a research chemical with the molecular formula C10H6F2N2O and a molecular weight of 208.16 . It is also known as (2E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide .
Molecular Structure Analysis
The compound has a complex structure with a topological polar surface area of 66.9 and a XLogP3 of 1.4 . The InChI representation of the molecule is InChI=1S/C10H6F2N2O/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-1+ .Physical And Chemical Properties Analysis
The compound has a boiling point of 394.8±42.0 ℃ at 760 mmHg and a density of 1.394±0.06 g/cm3 . It has a complexity of 322 and is canonicalized .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Regioselective Reduction : Enamides like (E)-N-Carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide can be selectively reduced to corresponding arylethylamine carbamates. This process involves hydride addition at C-1, and the rate-limiting step is proton transfer from CF3COOH. Such reductions are useful for preparing isotopically labeled arylethylamines (Masuno & Molinski, 2001).
Pharmacophore Synthesis : Enaminones, including enamines of ss-dicarbonyl compounds, have shown promise in pharmacology. They possess significant therapeutic potential, particularly in anticonvulsant derivatives (Eddington et al., 2000).
Radical Polymerization : Molecules like N-Acryloyl glycinamide, which can be polymerized radically, demonstrate the potential of enamides in forming polymers with thermoresponsive behavior in aqueous solutions (Seuring, Agarwal, & Harms, 2011).
Chemical Reactions and Properties
Cross-Dehydrogenative Coupling : The direct carbamoylation of C–H and X–H bonds with formamides via cross-dehydrogenative coupling reactions is an effective method to prepare carboxamide, carbamate, and urea derivatives. These compounds are prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).
Palladium-catalyzed Amidation : The palladium-catalyzed coupling of enol triflates with amides, carbamates, and sulfonamides offers a simple synthesis of enamides. This process is valuable when enamides are not easily obtainable by other means (Wallace, Klauber, Chen, & Volante, 2003).
CuI/N,N-dimethylglycine-catalyzed Coupling : The CuI-catalyzed coupling reaction of vinyl halides with amides or carbamates proceeds well at moderate temperatures, retaining the geometry of the C-C double bond and yielding enamides (Pan, Cai, & Ma, 2004).
Formation via Palladium(II)-catalyzed Vinyl Transfer : Palladium(II) complexes can catalyze the formation of enamides through cross-coupling reactions between nitrogen nucleophiles and vinyl ethers, useful in organic synthesis (Brice, Meerdink, & Stahl, 2004).
Reactivity with Hydroxylamine : Carbamoyl cyanides react with hydroxylamine, leading to carbamoyl amidoxime derivatives. This synthetic procedure is efficient for preparing various amidoxime compounds, which are precursors for heterocyclic structures (Paz, Pérez-Balado, Iglesias, & Muñoz, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N3O2/c12-8-3-1-2-6(9(8)13)4-7(5-14)10(17)16-11(15)18/h1-4H,(H3,15,16,17,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZDZSNUPZOWJJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=C(C#N)C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)/C=C(\C#N)/C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Cyano-2-[(2,3-difluorophenyl)methylidene]acetyl}urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

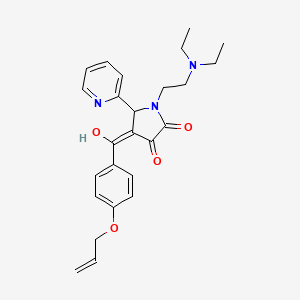
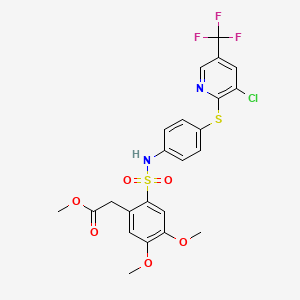


![4-{[(3Z)-5-(4-ethylphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B2835090.png)
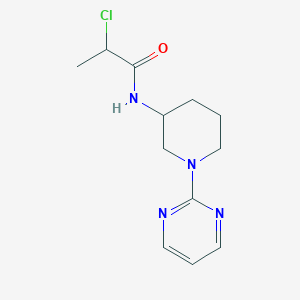
![2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B2835092.png)
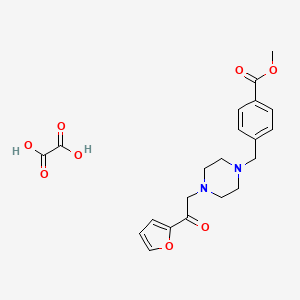

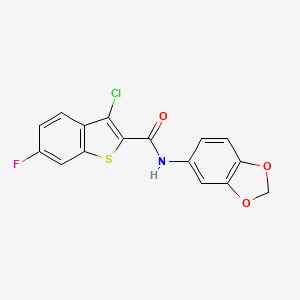
![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2835098.png)

![N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2835101.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)